- Design, synthesis and docking study of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives as inhibitors of protein tyrosine phosphatase 1B, Bioorganic & Medicinal Chemistry Letters, 2014, 24(15), 3337-3340
Cas no 95332-26-6 (Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)-)
95332-26-6 structure
Product Name:Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)-
كاس عدد:95332-26-6
وسط:C9H10O4
ميغاواط:182.173303127289
MDL:MFCD06661069
CID:751886
PubChem ID:2755073
Update Time:2024-10-25
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)-
- 2-hydroxy-4-(methoxymethoxy)Benzaldehyde
- 2-Hydroxy-4-(methoxymethoxy)benzaldehyde (ACI)
- 2-Hydroxy-4-(methoxymethyloxy)benzaldehyde
- 2-Hydroxy-4-methoxymethoxybenzaldehyde
- 4-(Methoxymethoxy)salicylaldehyde
- 797JEB8UWT
- CHEMBL1883324
- 2,4-dihydroxybenzaldehyde 4-methoxymethyl ether
- starbld0019360
- 2-Hydroxy-4-methoxymethyloxy-benzaldehyde
- DA-26133
- AKOS004902670
- HMS2269P22
- 95332-26-6
- E85387
- DTXSID80373067
- SCHEMBL1960093
- SMR000470950
- MFCD06661069
- MLS000697616
- CS-0196259
- L023982
- VYLBFPQDUSNVCA-UHFFFAOYSA-N
-
- MDL: MFCD06661069
- نواة داخلي: 1S/C9H10O4/c1-12-6-13-8-3-2-7(5-10)9(11)4-8/h2-5,11H,6H2,1H3
- مفتاح Inchi: VYLBFPQDUSNVCA-UHFFFAOYSA-N
- ابتسامات: O=CC1C(O)=CC(OCOC)=CC=1
حساب السمة
- نوعية دقيقة: 182.05790880g/mol
- النظائر كتلة واحدة: 182.05790880g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 4
- عدد الذرات الثقيلة: 13
- تدوير ملزمة العد: 4
- تعقيدات: 160
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 1.5
- طوبولوجي سطح القطب: 55.8Ų
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR71069-5g |
2-Hydroxy-4-(methoxymethoxy)benzaldehyde |
95332-26-6 | 95% | 5g |
£126.00 | 2025-08-06 | |
| Apollo Scientific | OR71069-10g |
2-Hydroxy-4-(methoxymethoxy)benzaldehyde |
95332-26-6 | 95% | 10g |
£193.00 | 2025-08-06 | |
| Apollo Scientific | OR71069-25g |
2-Hydroxy-4-(methoxymethoxy)benzaldehyde |
95332-26-6 | 95% | 25g |
£374.00 | 2025-08-06 | |
| eNovation Chemicals LLC | Y1250451-5g |
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- |
95332-26-6 | 97% | 5g |
$180 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1250451-10g |
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- |
95332-26-6 | 97% | 10g |
$240 | 2024-06-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266929-100mg |
2-Hydroxy-4-(methoxymethoxy)benzaldehyde |
95332-26-6 | 97% | 100mg |
¥46.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266929-250mg |
2-Hydroxy-4-(methoxymethoxy)benzaldehyde |
95332-26-6 | 97% | 250mg |
¥93.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266929-1g |
2-Hydroxy-4-(methoxymethoxy)benzaldehyde |
95332-26-6 | 97% | 1g |
¥232.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266929-5g |
2-Hydroxy-4-(methoxymethoxy)benzaldehyde |
95332-26-6 | 97% | 5g |
¥865.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266929-10g |
2-Hydroxy-4-(methoxymethoxy)benzaldehyde |
95332-26-6 | 97% | 10g |
¥1442.00 | 2024-04-24 |
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 5 h, rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 3 h, rt → reflux
المراجع
- Total synthesis of (+)-rutamarin, Advanced Synthesis & Catalysis, 2008, 350, 2373-2379
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 0 °C; 1 h, 0 °C; 0 °C → rt; 24 h, rt
1.2 Solvents: Water ; 0 °C
1.2 Solvents: Water ; 0 °C
المراجع
- Total Synthesis of Caesalpinnone A, Organic Letters, 2020, 22(2), 520-522
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; 15 min, 0 °C
1.2 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water
1.2 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water
المراجع
- Preparation of [(biphenylyl)butenynyl]benzoates and analogs as retinoid receptor ligands, European Patent Organization, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 0 °C; 2 h, reflux; reflux → rt
المراجع
- Synthesis and biological activity of flavane derivatives, Chinese Journal of Chemistry, 2006, 24(3), 401-408
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetone ; cooled; 1 h, 0 °C; 0 °C → rt; 24 h, rt
المراجع
- Biomimetic Syntheses and Antiproliferative Activities of Racemic, Natural (-), and Unnatural (+) Glyceollin I, Journal of Medicinal Chemistry, 2011, 54(10), 3506-3523
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 0 °C; 6 h, rt
المراجع
- Novel thiazolidinedione derivatives with anti-obesity effects: Dual action as PTP1B inhibitors and PPAR-γ activators, Bioorganic & Medicinal Chemistry Letters, 2010, 20(22), 6758-6763
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane , Tetrahydrofuran ; rt → 0 °C
1.2 0 °C → rt; 16 h, rt
1.2 0 °C → rt; 16 h, rt
المراجع
- N-Containing chromen-4-one derivatives for the treatment and prophylaxis of hepatitis B virus infection and their preparation, World Intellectual Property Organization, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetone ; overnight, rt
المراجع
- Preparation of O-lactam substituted phenyl ethers as hemoglobin modulators, United States, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetone ; overnight, rt
1.2 Reagents: Water
1.2 Reagents: Water
المراجع
- Structure-activity relationships and key structural feature of pyridyloxybenzene-acylsulfonamides as new, potent, and selective peroxisome proliferator-activated receptor (PPAR) γ Agonists, Bioorganic & Medicinal Chemistry, 2012, 20(10), 3332-3358
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 4 h, rt
المراجع
- The first total synthesis of phebaclavin A and C, Chinese Journal of Chemistry, 2005, 23(10), 1453-1456
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 24 h, rt
المراجع
- Synthesis of 6-methoxy-1-oxaspiro[4.5]deca-6,9-dien-8-one, Molecules [online computer file], 2002, 7(2), 315-319
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
المراجع
- Tandem Claisen Rearrangement/6-endo Cyclization Approach to Allylated and Prenylated Chromones, European Journal of Organic Chemistry, 2015, 2015(34), 7602-7611
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 5 min, rt; overnight, rt
المراجع
- Inhibitors of DNA polymerase β: Activity and mechanism, Bioorganic & Medicinal Chemistry, 2008, 16(8), 4331-4340
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 0 °C; 0 °C → rt; 28 h, rt
المراجع
- A chiral pool approach for asymmetric syntheses of both antipodes of equol and sativan, Tetrahedron, 2018, 74(16), 2020-2029
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetone ; cooled; 1 h, 0 °C; 0 °C → rt; 24 h, rt
المراجع
- Methods for synthesizing glycinols, glyceollins I and II, compositions of selected intermediates, and therapeutic uses thereof, World Intellectual Property Organization, , ,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 20 h, rt
المراجع
- Glucosylated near-infrared dye suitable for visualization targeted drug delivery, China, , ,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
المراجع
- Design and synthesis of 3,3'-biscoumarin-based c-Met inhibitors, Organic & Biomolecular Chemistry, 2014, 12(22), 3721-3734
طريقة الإنتاج 19
رد فعل الشرط
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; overnight, rt
المراجع
- Stable pharmaceutical compositions of pegylated carfilzomib compounds, United States, , ,
طريقة الإنتاج 20
رد فعل الشرط
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; overnight, rt
المراجع
- Preparation of pegylated carfilzomib compounds and prodrugs, their pharmaceutical compositions and methods and uses for treating cancers, World Intellectual Property Organization, , ,
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- Raw materials
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- Preparation Products
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- الوثائق ذات الصلة
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
95332-26-6 (Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)-) منتجات ذات صلة
- 13709-06-3(Benzaldehyde, 2,4-bis(methoxymethoxy)-)
- 77354-97-3(Benzaldehyde, 2,2'-[methylenebis(oxy)]bis-)
- 73220-19-6(Benzaldehyde, 2-methoxy-6-(methoxymethoxy)-)
- 342616-12-0(2,4-Dioxabicyclo[3.3.1]nona-1,1(9),3,5(9),5,7-hexaene-6-carboxaldehyde)
- 5533-04-0(2-(Methoxymethoxy)-benzaldehyde)
- 114628-32-9(Benzaldehyde, 2-methoxy-4-(methoxymethoxy)-)
- 61454-72-6(Benzaldehyde, 4,4'-[oxybis(methyleneoxy)]bis[2-methoxy-)
- 914399-70-5(Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)-3-methyl-)
- 73220-20-9(Benzaldehyde, 5-methoxy-2-(methoxymethoxy)-)
- 124555-63-1(4-Methoxy-2-(MethoxyMethoxy)benzaldehyde)
الموردين الموصى بهم
Shandong Jing Kun Chemical Co.,Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
Shaanxi pure crystal photoelectric technology co. LTD
عضو ذهبي
مورد الصين
مُحْضِر
烟台朗裕新材料科技有限公司
عضو ذهبي
مورد الصين
مُحْضِر
Nanjing jingzhu bio-technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
Inner Mongolia Xinhong Biological Technology Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة